molecular formula C7H9ClN2 B1171639 4-Chloro-2,5-DiaminoToluene CAS No. 1244-45-0

4-Chloro-2,5-DiaminoToluene

Cat. No.: B1171639
CAS No.: 1244-45-0
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,5-DiaminoToluene is an organic compound with the molecular formula C7H9ClN2. It is a derivative of toluene, where two amino groups and one chlorine atom are substituted on the benzene ring. This compound is commonly used in the production of dyes and pigments, particularly in the textile and hair dye industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-DiaminoToluene can be synthesized through several methods. One common method involves the nitration of 4-chloro-2,5-dinitrotoluene followed by reduction. The nitration process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-DiaminoToluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2,5-DiaminoToluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-DiaminoToluene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,5-DiaminoToluene is unique due to the presence of both amino and chlorine groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications .

Properties

CAS No.

1244-45-0

Molecular Formula

C7H9ClN2

Molecular Weight

0

Origin of Product

United States

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